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Compound of Interest

Compound Name: 3,4-Dimethoxy-2-nitrobenzonitrile

CAS No.: 1175636-14-2

Cat. No.: B1497856

Get Quote

Executive Summary & Chemical Identity
2-Nitro-3,4-dimethoxybenzonitrile is a highly functionalized aromatic building block used in the

synthesis of fused heterocycles, particularly quinazolines and isoquinolines. It serves as a

critical regioisomer in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Critical Distinction: Researchers often conflate this compound with its regioisomer, 4,5-

dimethoxy-2-nitrobenzonitrile (also known as 6-nitroveratronitrile), which is the key intermediate

for the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva). This guide explicitly

distinguishes between the two to prevent synthetic errors.
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Feature Target Compound
Common Isomer (Gefitinib

Intermediate)

Systematic Name
2-Nitro-3,4-

dimethoxybenzonitrile

4,5-Dimethoxy-2-

nitrobenzonitrile

Synonyms

3,4-Dimethoxy-2-

nitrobenzonitrile; 2-Nitro-

veratronitrile (ambiguous)

6-Nitroveratronitrile; 1-Cyano-

2-nitro-4,5-dimethoxybenzene

CAS Number 1175636-14-2 102714-71-6

Molecular Formula C₉H₈N₂O₄ C₉H₈N₂O₄

Molecular Weight 208.17 g/mol 208.17 g/mol

SMILES COc1c(OC)ccc(C#N)c1[O-] COc1cc(C#N)c(cc1OC)[O-]

Key Structural Feature
1,2,3,4-tetrasubstituted

(Crowded)

1,2,4,5-tetrasubstituted

(Symmetrical)

Structural Analysis & Regiochemistry
The chemical behavior of 2-nitro-3,4-dimethoxybenzonitrile is defined by the vicinal substitution

pattern (positions 1, 2, 3, 4).

Steric Crowding: The nitro group at position 2 is wedged between the cyano group (C1) and

the methoxy group (C3). This steric strain makes the nitro group liable to displacement or

twisting out of planarity, affecting its reducibility.

Electronic Effects:

CN (C1): Strong electron-withdrawing group (EWG), meta-directing.

NO₂ (C2): Strong EWG, meta-directing.

OMe (C3, C4): Strong electron-donating groups (EDG), ortho/para-directing.

Isomer Visualization (DOT Diagram)
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The following diagram illustrates the structural divergence between the target isomer and the

common pharmaceutical intermediate.
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Caption: Regiochemical divergence in the nitration of veratronitrile. The 4,5-isomer is favored

electronically and sterically.

Synthetic Methodologies
A. Synthesis of the Common Isomer (4,5-Dimethoxy-2-
nitrobenzonitrile)
Note: This protocol is provided as the industry standard reference. Users aiming for the 3,4-

isomer must be aware that this reaction primarily yields the 4,5-isomer.

Reaction Principle: Electrophilic aromatic substitution (Nitration).[1] The 4-methoxy group

directs the incoming nitro group to the ortho position (C5), which is also meta to the cyano

group (reinforcing). The position between the methoxy groups (C2) is sterically crowded, and

the position adjacent to the nitrile (C2/C6) is deactivated by the nitrile, but C6 (which becomes

C2 in the product name) is less hindered than C2 (between OMe and CN).

Protocol:

Reagents: 3,4-Dimethoxybenzonitrile (Veratronitrile) (1.0 eq), Nitric Acid (70%, 5.0 eq),

Acetic Acid (Solvent).

Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.
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Procedure:

Dissolve veratronitrile in glacial acetic acid. Cool to 0–5°C.

Add HNO₃ dropwise, maintaining internal temperature <10°C to prevent dinitration.

Allow to warm to room temperature and stir for 2 hours.

Workup: Pour mixture onto crushed ice. The product precipitates as a yellow solid.

Purification: Filter, wash with cold water, and recrystallize from ethanol.

Yield: Typically 85–95% of 4,5-dimethoxy-2-nitrobenzonitrile.

B. Synthesis of the Target Isomer (2-Nitro-3,4-
dimethoxybenzonitrile)
Direct nitration fails to yield this isomer in high quantity due to steric hindrance. The preferred

route involves dehydration of the corresponding benzaldoxime or Sandmeyer reaction.

Recommended Route: Dehydration of 2-Nitro-3,4-dimethoxybenzaldoxime This route avoids

the regioselectivity issues of direct nitration by establishing the carbon skeleton first.

Precursor: 2-Nitro-3,4-dimethoxybenzaldehyde (Commercially available or synthesized via

oxidation of the corresponding benzyl alcohol).

Step 1: Oxime Formation

React aldehyde with Hydroxylamine hydrochloride (

) and Sodium Acetate in Ethanol/Water.

Reflux for 2 hours. Cool to precipitate the oxime.

Step 2: Dehydration to Nitrile

Reagent: Acetic Anhydride (
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) or Thionyl Chloride (

).

Procedure: Reflux the oxime in acetic anhydride for 4 hours.

Workup: Pour into ice water, neutralize with

. Extract with Ethyl Acetate.[2]

Result: 2-Nitro-3,4-dimethoxybenzonitrile.[3]

Applications in Drug Development
Both isomers serve as precursors to amino-benzonitriles, which are cyclized to form

quinazolines.

Quinazoline Core Synthesis (Gefitinib/Erlotinib)
The 4,5-isomer is reduced to 2-amino-4,5-dimethoxybenzonitrile. This is then reacted with

Formamide or Dimethylformamide dimethyl acetal (DMF-DMA) to close the pyrimidine ring,

forming the quinazoline core.

SAR Studies (The Role of the 3,4-Isomer)
The 2-nitro-3,4-dimethoxybenzonitrile isomer is used to synthesize 5,6-dimethoxyquinazoline

derivatives (due to the numbering shift upon cyclization).

Mechanism: Shifting the methoxy groups from the 6,7-position (standard Gefitinib pattern) to

the 5,6-position alters the shape of the ATP-binding pocket inhibitor.

Utility: Researchers use this to probe the steric tolerance of the kinase "hinge region."

Experimental Workflow: Reduction to Aniline
The nitro group must be reduced to an amine for subsequent cyclization.
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2-Nitro-3,4-dimethoxybenzonitrile
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-H2O

Cyclization:
+ Formamide -> Quinazoline

High Temp (140°C)
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Caption: Reduction workflow converting the nitro-nitrile precursor to the active amino-nitrile

synthon.

Safety & Handling
Hazards: Nitro-benzonitriles are toxic if swallowed (Acute Tox. 4) and may cause skin/eye

irritation. The nitrile group can liberate cyanide under extreme metabolic or chemical

conditions, though the aromatic bond is stable.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Segregate from strong

oxidizing agents and strong bases.

Spill Protocol: Do not sweep dry dust (explosion hazard with nitro compounds). Dampen with

water and collect for hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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